(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
Overview
Description
®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine is a chiral organophosphorus compound that features a ferrocene backbone
Mechanism of Action
Target of Action
The primary target of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine is the peroxide . This compound plays a crucial role in the synthesis and stabilization of peroxides .
Mode of Action
The compound interacts with its target through a reaction with hydrogen peroxide . This interaction leads to the formation of an extended crystalline network based on the formation of hydrogen bonds with the P=O groups of the diphosphine dioxide .
Biochemical Pathways
The affected pathway involves the reaction of dppe dioxide (bis(diphenylphosphino)ethane dioxide) with butanone and hydrogen peroxide . This leads to the creation of a dimer, which is an industrially important MEKPO (methyl ethyl ketone peroxide) . The peroxide is stabilized by forming strong hydrogen bonds to the phosphine oxide groups within an extended network .
Pharmacokinetics
The compound’s interaction with hydrogen peroxide suggests that it may have unique pharmacokinetic properties related to its ability to form stable peroxides .
Result of Action
The result of the compound’s action is the formation of a stable peroxide, which is achieved by forming strong hydrogen bonds to the phosphine oxide groups within an extended network . This peroxide is characterized by single crystal X-ray diffraction .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of hydrogen peroxide and other reactants . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of a ferrocene derivative, which is achieved through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a substitution reaction, often using a phosphine reagent under controlled conditions.
Attachment of the Benzylamine Moiety: The final step involves the coupling of the benzylamine group to the ferrocene backbone, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene moiety, leading to the formation of ferrocenium ions.
Reduction: Reduction reactions can also occur, especially at the phosphine group, converting it to phosphine oxides.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium ions and phosphine oxides.
Reduction: Formation of reduced ferrocene derivatives and phosphine oxides.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Organometallic Chemistry: It serves as a precursor for various organometallic complexes.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to label biomolecules.
Medicine
Drug Development:
Industry
Material Science: The compound is used in the synthesis of advanced materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]methylamine
- ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine
Uniqueness
- Structural Features : The specific arrangement of the diphenylphosphino and benzylamine groups on the ferrocene backbone provides unique steric and electronic properties.
- Catalytic Activity : The compound exhibits superior catalytic activity in asymmetric reactions compared to its analogs, making it a valuable ligand in enantioselective synthesis.
This detailed article provides a comprehensive overview of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
InChI |
InChI=1S/C24H21NP.C5H5.Fe/c25-24(19-11-4-1-5-12-19)22-17-10-18-23(22)26(20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2-4-5-3-1;/h1-18,24H,25H2;1-5H;/t24-;;/m1../s1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDHVPUOEKPVJH-PPLJNSMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FeNP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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